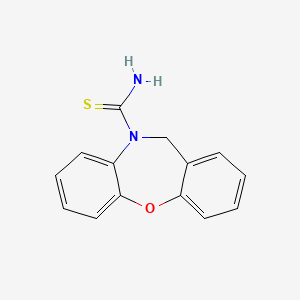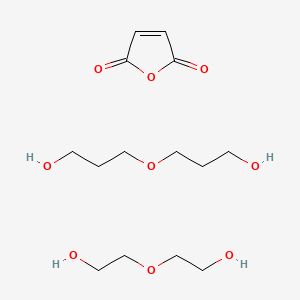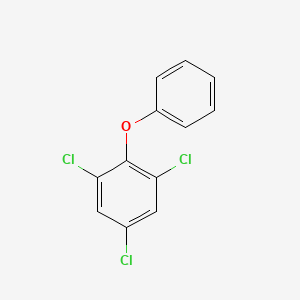
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a hydroxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining an aldehyde or ketone with a compound containing an active methylene group.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Substitution Reactions: Introducing the hydroxy and methylphenyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes, enzyme inhibition, or antimicrobial activity.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, compounds with triazole rings and aromatic groups may:
Inhibit Enzymes: By binding to the active site or allosteric sites, affecting enzyme activity.
Interact with Receptors: Modulating receptor activity through agonistic or antagonistic effects.
Disrupt Cellular Processes: Affecting cell signaling pathways, protein synthesis, or membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanone, 2-hydroxy-1,2-bis(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-
- 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
Comparison
Compared to similar compounds, 1-Propanone, 2-hydroxy-1,2-bis(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)- may exhibit unique properties due to the presence of the methyl groups on the aromatic rings. These substituents can influence the compound’s reactivity, solubility, and biological activity.
Propriétés
Numéro CAS |
107658-60-6 |
|---|---|
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-hydroxy-1,2-bis(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O2/c1-14-3-7-16(8-4-14)18(23)19(24,11-22-13-20-12-21-22)17-9-5-15(2)6-10-17/h3-10,12-13,24H,11H2,1-2H3 |
Clé InChI |
RXOZTHGZRQYJTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)









